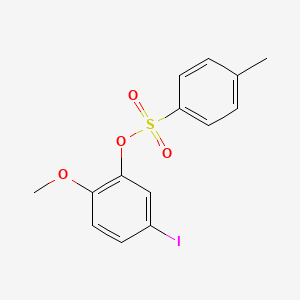

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate

Descripción

Propiedades

IUPAC Name |

(5-iodo-2-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO4S/c1-10-3-6-12(7-4-10)20(16,17)19-14-9-11(15)5-8-13(14)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILUAUBMRJYLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855648 | |

| Record name | 5-Iodo-2-methoxyphenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910629-23-1 | |

| Record name | 5-Iodo-2-methoxyphenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate typically involves the reaction of 5-iodo-2-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzenesulfonate moiety can undergo reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

Oxidation and Reduction: Products include carbonyl compounds and reduced sulfonate derivatives.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Pharmaceutical Chemistry

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate serves as an essential building block in the synthesis of diverse pharmaceutical compounds. Its unique structural features allow for the introduction of various functional groups, making it a versatile intermediate in drug development.

- Key Applications:

- Synthesis of Anticancer Agents: The compound has been utilized in the synthesis of novel anticancer agents, leveraging its ability to form stable intermediates that can undergo further transformations to yield biologically active molecules. For instance, derivatives of this compound have been shown to exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

- Development of VEGFR Inhibitors: Research has indicated that derivatives of this compound can act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. This application highlights the compound's importance in developing targeted cancer therapies .

Role in Organic Synthesis

The compound is also significant in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

- Reactions Involving this compound:

- Sulfonylation Reactions: It can undergo sulfonylation reactions, where it acts as a sulfonyl donor, facilitating the formation of sulfonate esters that are valuable in further synthetic applications .

- Iodination Reactions: The presence of iodine in its structure allows for electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups that can enhance biological activity or improve pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound in various experimental settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Synthesis of Anticancer Compounds | Demonstrated the ability to produce derivatives with significant cytotoxic effects against multiple cancer cell lines. |

| Study B | VEGFR Inhibition | Identified derivatives that effectively inhibit VEGFR activity, presenting a potential pathway for cancer treatment development. |

| Study C | Organic Synthesis Optimization | Explored the use of this compound as a versatile intermediate, enhancing reaction yields and selectivity in complex syntheses. |

Mecanismo De Acción

The mechanism of action of 5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, while the benzenesulfonate moiety enhances the compound’s solubility and stability . The exact pathways and molecular targets depend on the specific application and the nature of the biological or chemical system involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Sulfonate esters and related derivatives are pivotal in medicinal chemistry. Below is a comparative analysis of 5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate with structurally analogous compounds:

Key Differences and Implications

Halogen Substituents :

- The iodine in this compound provides a heavy atom useful in crystallography and radiopharmaceuticals, whereas chlorine in the sulfonamide derivative () offers cost-effectiveness and metabolic stability .

- Iodine’s larger atomic radius and polarizability may slow hydrolysis rates compared to chlorine, affecting shelf-life and reactivity .

Functional Groups: Sulfonate esters (target compound) act as better leaving groups than sulfonamides (), making them superior in nucleophilic substitution reactions. The carboxylic acid in ’s compound enables ionic interactions, contrasting with the non-ionic, hydrophobic nature of the sulfonate ester .

Actividad Biológica

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate (CAS No. 910629-23-1) is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmaceuticals. The compound's structure features a methoxy group and an iodine substituent, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A 5-iodo substituent on the aromatic ring.

- A methoxy group at the 2-position.

- A 4-methylbenzenesulfonate moiety.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cell signaling and proliferation, such as kinases and metalloproteinases.

- Apoptosis Induction : The presence of iodine and methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential use in treating infections .

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain benzenesulfonates can induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 12 | Apoptosis induction |

| Compound B | HeLa (cervical) | 8 | Caspase activation |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data that requires further investigation.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzenesulfonates possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Case Study on Anticancer Efficacy : A study investigated the efficacy of various sulfonate derivatives in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with compounds similar to this compound, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : Another study focused on the antimicrobial effects of sulfonate compounds against resistant bacterial strains. The results showed that certain modifications to the sulfonate group enhanced antibacterial activity, suggesting a pathway for optimizing the biological efficacy of compounds like this compound .

Q & A

Q. How can machine learning improve the predictability of reaction outcomes for derivatives of this compound?

- Methodological Answer : Train random forest models on reaction datasets (yield, solvent, catalyst) from analogous sulfonate esters. Use SHAP values to rank feature importance (e.g., solvent polarity index, steric parameters). Validate predictions with high-throughput robotic screening (e.g., 96-well plate reactions) .

Data Contradiction Analysis Framework

- Step 1 : Identify outliers via Grubbs’ test (α=0.05) and isolate variables (e.g., moisture levels, catalyst batch).

- Step 2 : Replicate experiments under controlled conditions (e.g., anhydrous solvents, glovebox-synthesized catalysts).

- Step 3 : Apply Bayesian statistics to quantify confidence intervals for disputed parameters (e.g., reaction activation energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.